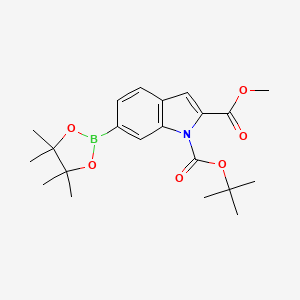
1-tert-butyl 2-methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl 2-methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,2-dicarboxylate is a complex organic compound featuring a tert-butyl group, a methyl group, and a dioxaborolane moiety attached to an indole core
Vorbereitungsmethoden
One common method involves the use of flow microreactors for the efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often include the use of specific catalysts and reagents to achieve the desired product with high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the tert-butyl group can influence the oxidation reactions, often requiring specific oxidizing agents.
Reduction: Reduction reactions may target the dioxaborolane moiety, leading to the formation of different products.
Substitution: The indole core can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom. Common reagents for these reactions include halogenating agents and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl 2-methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The indole core is known for its biological activity, which can be further enhanced by the presence of the tert-butyl and methyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound shares the dioxaborolane and tert-butyl groups but has an indazole core instead of an indole core.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a similar indole core with different substituents, highlighting the versatility of the indole structure.
Eigenschaften
Molekularformel |
C21H28BNO6 |
|---|---|
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,2-dicarboxylate |
InChI |
InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-15-12-14(22-28-20(4,5)21(6,7)29-22)10-9-13(15)11-16(23)17(24)26-8/h9-12H,1-8H3 |
InChI-Schlüssel |
XQEOSZVSBAEVFS-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3C(=O)OC(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole](/img/structure/B13980102.png)

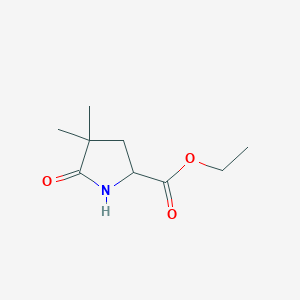
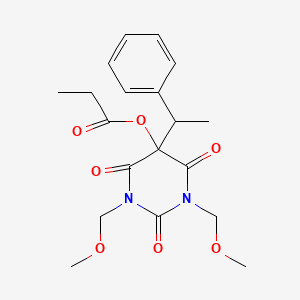
![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)
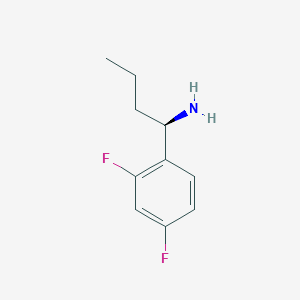
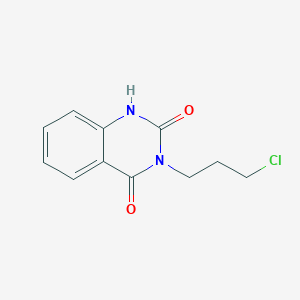
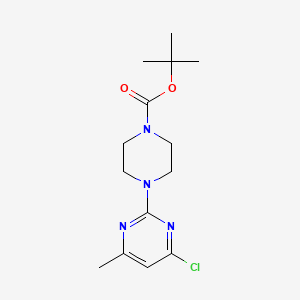
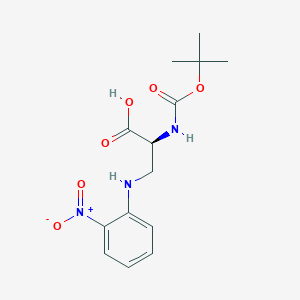
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)
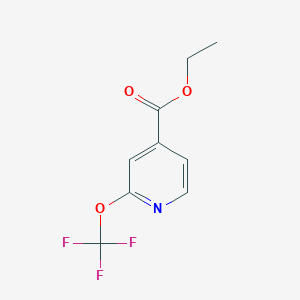
![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)
